4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine

Vue d'ensemble

Description

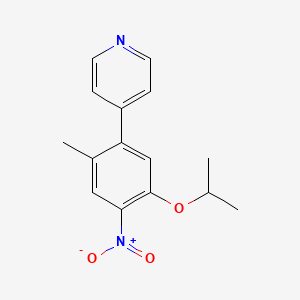

4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine is an organic compound with the molecular formula C15H16N2O3. This compound is characterized by the presence of a pyridine ring substituted with a 5-isopropoxy-2-methyl-4-nitrophenyl group. It is primarily used in various chemical and pharmaceutical research applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine typically involves the reaction of 1-chloro-5-isopropoxy-2-methyl-4-nitrobenzene with pyridine-4-boronic acid. This reaction is carried out under Suzuki-Miyaura coupling conditions, which include the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves stringent control of temperature, pressure, and reaction time to achieve the desired product quality .

Analyse Des Réactions Chimiques

Suzuki Coupling Reactions

Suzuki coupling is a primary method for forming carbon-carbon bonds, often used to link aromatic rings. For this compound, two distinct Suzuki coupling protocols are documented:

Mechanism :

-

The reaction involves cross-coupling between the pyridine core and a substituted nitrobenzene fragment.

-

Palladium catalysts enable transmetalation, while potassium phosphate acts as a base to deprotonate intermediates.

Reduction Reactions

The nitro group in this compound is reduced to an amine via catalytic hydrogenation or chemical reductants:

| Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|

| H₂ over PtO₂ , TFA in AcOH | – | Piperidine ring formation | |

| LiCl , NaBH₄ , methanol , 20–30°C | – | Reduction of nitro to amine |

Key Insight :

-

TFA (trifluoroacetic acid) facilitates protonation during reduction, stabilizing intermediates.

-

This step is critical for forming the piperidine ring in subsequent drug precursors (e.g., ceritinib).

Substitution Reactions

Substitution reactions are central to functionalizing the aromatic rings:

| Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|

| Benzyl bromide , toluene , heating | – | Benzylated intermediate | |

| Cuprous iodide , Pd catalyst , DMF , 90–120°C | 74.1–78.0% | Coupling with pyrimidine derivatives |

Mechanism :

-

Benzyl bromide undergoes nucleophilic substitution, likely at the para position of the nitro group.

-

Copper iodide and palladium complexes enable coupling with heterocyclic amines, such as pyrimidine derivatives.

Hydrogenation and Deprotection

Hydrogenation and deprotection steps are used to modify functional groups:

| Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|

| Iron powder , acetic acid , 65–70°C |

Applications De Recherche Scientifique

Anticancer Activity

4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine has been investigated for its role as an anaplastic lymphoma kinase (ALK) inhibitor. ALK is a significant target in the treatment of non-small cell lung cancer (NSCLC).

- Case Study : In clinical trials involving ceritinib, a drug related to this compound, patients with ALK-positive NSCLC showed an overall response rate (ORR) of approximately 54.6% with a median duration of response of 7.4 months . This suggests that compounds like this compound could potentially exhibit similar therapeutic effects.

The compound's interactions with biological systems have been explored, particularly in relation to its antiproliferative effects against various cancer cell lines.

| Cell Line | IC50 Value (µM) | Notes |

|---|---|---|

| NCI-H460 | 25 ± 2.6 | Most affected by the compound |

| RKOP 27 | 16 ± 3.1 | Significant cytotoxic effects observed |

These results indicate that the compound may serve as a scaffold for developing new anticancer agents .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions, often involving nitration and condensation techniques. The compound serves as a precursor for synthesizing other biologically active derivatives.

Synthesis Pathway Example

- Nitration of 2-chloro-4-fluoro-1-methylbenzene using KNO3 in the presence of H2SO4.

- Condensation with isopropanol in the presence of Cs2CO3 at elevated temperatures yields the desired pyridine derivative .

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds can provide insights into their relative efficacy and safety profiles.

| Compound | Target Activity | Efficacy |

|---|---|---|

| Ceritinib | ALK Inhibitor | ORR: 54.6% |

| Crizotinib | ALK Inhibitor | ORR: Varies |

| Other Pyridine Derivatives | Various Cancer Targets | Variable |

This table illustrates the potential advantages and specific therapeutic targets of each compound.

Mécanisme D'action

The mechanism of action of 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridine ring can also participate in coordination with metal ions, influencing enzymatic activities and signaling pathways[7][7].

Comparaison Avec Des Composés Similaires

- 4-(5-Isopropoxy-2-methyl-4-aminophenyl)pyridine.

- 4-(5-Isopropoxy-2-methyl-4-hydroxyphenyl)pyridine.

- 4-(5-Isopropoxy-2-methyl-4-methoxyphenyl)pyridine .

Uniqueness: 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Activité Biologique

4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine is a compound that has garnered attention due to its potential biological activities, particularly as a protein kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a pyridine ring substituted with an isopropoxy group and a nitrophenyl moiety. Its chemical structure can be represented as follows:

This structure suggests potential interactions with biological targets, particularly in enzyme inhibition.

Protein Kinase Inhibition

Research indicates that this compound acts as an inhibitor of various protein kinases, which play crucial roles in cell signaling pathways. Specifically, it has been noted for its ability to inhibit anaplastic lymphoma kinase (ALK) and other tyrosine kinases involved in oncogenesis . The inhibition of these kinases can disrupt tumor growth and progression, making this compound a candidate for anticancer therapies.

In Vitro Studies

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it was shown to inhibit the proliferation of neuroblastoma and glioblastoma cells, which are associated with aberrant ALK activity .

- Mechanism Exploration : The mechanism behind the anticancer activity involves the induction of apoptosis in cancer cells through the activation of caspase pathways. This suggests that the compound not only inhibits cell growth but may also promote programmed cell death .

Comparative Efficacy

A comparative study evaluated several related compounds for their kinase inhibitory activities. The results indicated that this compound showed superior efficacy compared to other derivatives in inhibiting ALK activity, with an IC50 value significantly lower than that of control compounds .

Clinical Implications

Recent patents have highlighted the potential use of this compound in therapeutic formulations targeting ALK-positive malignancies. These formulations aim to provide more effective treatment options for patients with resistant forms of cancer .

Safety Profile

In preclinical evaluations, the compound demonstrated a favorable safety profile with minimal toxicity observed at therapeutic doses. This is crucial for its development as a viable pharmaceutical agent .

Propriétés

IUPAC Name |

4-(2-methyl-4-nitro-5-propan-2-yloxyphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-10(2)20-15-9-13(12-4-6-16-7-5-12)11(3)8-14(15)17(18)19/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDOUMVPHJHSCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2=CC=NC=C2)OC(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032903-62-0 | |

| Record name | 5-METHYL-2-ISOPROPYLOXY-4-(PYRIDINE-4-YL)-NITROBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.